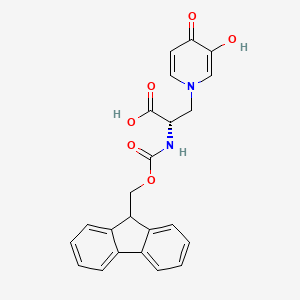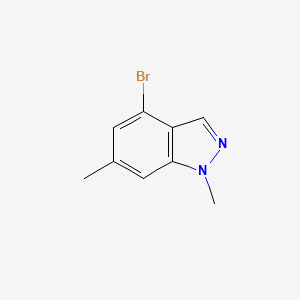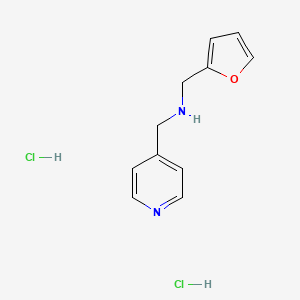amine dihydrochloride CAS No. 1426142-93-9](/img/structure/B6350705.png)
[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1H-Indol-3-yl)ethylamine dihydrochloride” is a chemical compound with a molecular weight of 287.79 and a molecular formula of C16H17N3 HCl . It is a solid in physical form . The compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for the compound is1S/C16H17N3.2ClH/c1-13-15(16-6-2-3-7-17(16)20-13)8-10-19-12-14-5-4-9-18-11-14;;/h2-7,9,11,19-20H,8,10,12H2,1H3;2*1H . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a solid in physical form . It has a molecular weight of 287.79 and a molecular formula of C16H17N3 HCl . The InChI code provides a specific identifier for its molecular structure .Applications De Recherche Scientifique
[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride(1H-Indol-3-yl)ethyl]pyridine-4-ylmethanamine dihydrochloride has been studied for its potential use in various areas of scientific research. It has been studied for its potential use in drug development as a potential therapeutic agent for various diseases and conditions. It has also been studied for its potential use in biochemistry and physiology, as it has been shown to have an effect on various biochemical and physiological processes. Additionally, it has been studied for its potential use in laboratory experiments, as it can be used to study the effects of various compounds on biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of [2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride(1H-Indol-3-yl)ethyl]pyridine-4-ylmethanamine dihydrochloride is not fully understood. However, it is believed that the compound acts as an agonist of the serotonin receptor, which is involved in the regulation of various biochemical and physiological processes. Additionally, it has been shown to interact with other receptors, such as the dopamine, norepinephrine, and histamine receptors, which are also involved in the regulation of various biochemical and physiological processes.
Biochemical and Physiological Effects
This compound(1H-Indol-3-yl)ethyl]pyridine-4-ylmethanamine dihydrochloride has been studied for its potential use in various areas of scientific research. It has been shown to have an effect on various biochemical and physiological processes, including the regulation of serotonin and other neurotransmitters, the regulation of the immune system, and the regulation of cell proliferation. Additionally, it has been studied for its potential use in the treatment of various diseases and conditions, such as depression, anxiety, and pain.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride(1H-Indol-3-yl)ethyl]pyridine-4-ylmethanamine dihydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a wide range of experiments. Additionally, it has been studied for its potential use in various areas of scientific research, making it a useful tool for studying the effects of various compounds on biochemical and physiological processes. However, it is important to note that this compound is not approved for human use and should only be used in laboratory experiments.
Orientations Futures
[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride(1H-Indol-3-yl)ethyl]pyridine-4-ylmethanamine dihydrochloride has potential for use in various areas of scientific research. Potential future directions include further research into its potential use as a therapeutic agent for various diseases and conditions, further research into its mechanism of action, and further research into its potential use in the study of biochemical and physiological processes. Additionally, further research into its potential use in drug development and the development of new compounds based on this compound could also be explored.
Méthodes De Synthèse
[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloride(1H-Indol-3-yl)ethyl]pyridine-4-ylmethanamine dihydrochloride can be synthesized using a simple two-step process. The first step involves the reaction of 1-chloro-[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochloridemethyl-[2-(1H-Indol-3-yl)ethyl](pyridin-4-ylmethyl)amine dihydrochlorideindole with pyridine-4-ylmethanamine in the presence of a base such as pyridine. The second step involves the addition of dihydrochloride to the resulting product. The final product is then purified by recrystallization.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.2ClH/c1-2-4-16-15(3-1)14(12-19-16)7-10-18-11-13-5-8-17-9-6-13;;/h1-6,8-9,12,18-19H,7,10-11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFPXXJDCVLFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=NC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95%](/img/structure/B6350703.png)
amine dihydrochloride](/img/structure/B6350706.png)

![[2-(1H-Indol-3-yl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350710.png)
![[3-(1H-Imidazol-1-yl)propyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B6350718.png)
![1-Benzyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350719.png)
![[2-(3,4-Dimethoxyphenyl)ethyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350721.png)
![[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350728.png)
